molecular formula C11H11ClN2O B2555709 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde CAS No. 749931-54-2

5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde

Cat. No.: B2555709
CAS No.: 749931-54-2
M. Wt: 222.67
InChI Key: NHBHINGTRFBGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic compound that contains a benzodiazole ring substituted with a chlorine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with isopropylamine and a chlorinating agent such as thionyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carboxylic acid.

    Reduction: 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-methanol.

    Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders and infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine and isopropyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine: Another heterocyclic compound with similar structural features but different biological activity.

    5-chloro-1-(propan-2-yl)-1H-indazole: Shares the benzodiazole core but with different substituents, leading to varied chemical properties.

Uniqueness

5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The combination of the chlorine atom, isopropyl group, and aldehyde functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-chloro-1-propan-2-ylbenzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7(2)14-10-4-3-8(12)5-9(10)13-11(14)6-15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBHINGTRFBGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749931-54-2
Record name 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.